2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15694585
Molecular Formula: C24H23N5O3S2
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N5O3S2 |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C24H23N5O3S2/c1-16-11-12-33-21(16)14-25-26-22(30)15-34-24-28-27-23(29(24)18-7-5-4-6-8-18)17-9-10-19(31-2)20(13-17)32-3/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+ |
| Standard InChI Key | CHGLDVNLCZLNPK-AFUMVMLFSA-N |
| Isomeric SMILES | CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Introduction
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic molecule featuring a triazole ring, a sulfanyl group, and multiple aromatic rings. This compound belongs to a class of hydrazides, which are known for their potential biological activities, particularly in medicinal chemistry. The presence of the triazole ring is significant due to its known pharmacological properties, including antifungal and anticancer activities.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl and hydrazide functionalities. Common methods involve the use of commercially available reagents and may include reactions such as cyclization, alkylation, and condensation reactions.
Research Findings
While specific research findings on this compound are not available, studies on similar compounds suggest that they can exhibit significant biological activity. For example, compounds with triazole rings have shown promise as antifungal agents, and those with hydrazide functionalities have been explored for anticancer properties.
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume